4-(1-Hydroxycyclopentyl)benzonitrile
Description
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-(1-hydroxycyclopentyl)benzonitrile |
InChI |
InChI=1S/C12H13NO/c13-9-10-3-5-11(6-4-10)12(14)7-1-2-8-12/h3-6,14H,1-2,7-8H2 |
InChI Key |
PNRINHHZFWMNEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)C#N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cytotoxic Activity
Benzonitrile derivatives with heterocyclic substituents demonstrate potent cytotoxic effects. For example:
- 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) : Exhibited IC₅₀ values of 8.2 µM (MCF-7) and 7.4 µM (MDA-MB-231), outperforming etoposide in breast cancer cell lines .
- 4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) : Showed IC₅₀ of 6.9 µM against T47D cells .
Key Insight : The presence of triazole and substituted phenyl groups enhances cytotoxicity. In contrast, 4-(1-Hydroxycyclopentyl)benzonitrile lacks these heterocycles, which may reduce its anticancer activity unless the hydroxylcyclopentyl group confers unique binding interactions.
Nonlinear Optical (NLO) Properties
Benzonitrile derivatives with extended π-conjugation exhibit strong NLO responses:
- 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile : βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹ .
- (Z)-4-(2-(Benzofuran-2-yl)-1-cyanovinyl)benzonitrile (B): Embedded in poly(1-vinylcarbazole), this compound showed enhanced NLO efficiency due to carbazole’s electron-donating effects .
However, its hydroxyl group could improve solubility in polymer matrices, a critical factor for device integration .
Molecular Interactions
Benzonitrile derivatives often engage in hydrogen bonding and hydrophobic interactions:
- 5FB (4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile): Binds to ARG 372 via hydrogen bonds and hydrophobic residues in protein targets .
Key Insight : The hydroxyl group in this compound could mimic 5FB’s hydrogen-bonding capacity, making it a candidate for targeting similar enzymes or receptors.
Data Tables
Table 1: Cytotoxic Activity of Select Benzonitrile Derivatives
| Compound | IC₅₀ (µM) MCF-7 | IC₅₀ (µM) T47D | IC₅₀ (µM) MDA-MB-231 |
|---|---|---|---|
| 1c (Triazole-chlorophenyl) | 8.2 | - | 7.4 |
| 1h (Triazole-methoxyphenyl) | - | 6.9 | - |
| Etoposide (Reference) | 12.1 | 9.8 | 11.3 |
Table 2: Nonlinear Optical Properties of Benzonitrile Derivatives
| Compound | βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) | Key Feature |
|---|---|---|
| 4-DMDBA | 50 | Dibenzylideneacetone core |
| Oxazole derivative | 45 | Extended π-backbone |
| Compound B | N/A* | Carbazole-enhanced donor |
Preparation Methods
One-Pot Oxime Formation and Dehydration
A foundational method for benzonitrile synthesis involves the conversion of benzaldehyde derivatives to nitriles via oxime intermediates. In the patented "one-pot" synthesis of 4-methoxybenzonitrile, 4-methoxybenzaldehyde undergoes oximation with hydroxylamine hydrochloride, followed by dehydration using thionyl chloride (SOCl₂) in the presence of triethylamine. Key parameters include:
-
Molar ratios : A 1:1.3 aldehyde-to-hydroxylamine ratio ensures complete oximation.
-
Solvent selection : Dichloromethane (DCHM) facilitates phase separation during workup.
-
Temperature control : Maintaining 25–35°C during oximation prevents side reactions.
For 4-(1-hydroxycyclopentyl)benzonitrile, this method could be adapted by substituting 4-methoxybenzaldehyde with 4-(1-hydroxycyclopentyl)benzaldehyde. However, the steric bulk of the cyclopentyl group may necessitate prolonged reaction times or elevated temperatures.
Table 1: Reaction Conditions for One-Pot Nitrile Synthesis
Demethylation of Methoxybenzonitriles
The demethylation of 4-methoxybenzonitrile to 4-hydroxybenzonitrile using sodium phenoxide at 230–280°C highlights the feasibility of deprotecting alkoxy groups. For this compound, this suggests that hydroxy group introduction could occur post-cyanation. For example, a cyclopentyl methyl ether intermediate might undergo acidic or basic hydrolysis to yield the hydroxycyclopentyl moiety.
Critical factors include:
-
Base strength : Sodium phenoxide’s strong basicity (pH >12) ensures complete dealkylation.
-
Temperature : Reactions above 200°C are required to overcome activation energy barriers.
Direct Functionalization of Benzonitrile
Nucleophilic Addition to 4-Cyanobenzaldehyde
A plausible route involves the Grignard addition of cyclopentylmagnesium bromide to 4-cyanobenzaldehyde, followed by oxidation to the nitrile. However, the electron-withdrawing nitrile group deactivates the aromatic ring, necessitating directed ortho-metalation strategies. For instance, using lithium diisopropylamide (LDA) to deprotonate the aldehyde’s ortho position could enable cyclopentyl group introduction.
Table 2: Directed Metalation Conditions
| Reagent | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| LDA | -78 | THF | 60–70 |
| CyclopentylMgBr | 0–25 | Diethyl ether | 45–55 |
Cyclopentylation via Friedel-Crafts Alkylation
While benzonitrile’s meta-directing nature complicates para-substitution, Lewis acid-catalyzed Friedel-Crafts alkylation could be feasible with pre-functionalized substrates. For example, 4-cyanophenyl cyclopentyl ether might undergo acid-catalyzed cyclization to form the hydroxycyclopentyl group.
Hydroxylation of Cyclopentylbenzonitriles
Epoxidation and Ring-Opening
Introducing a hydroxyl group to a cyclopentyl-substituted benzonitrile could involve epoxidizing a cyclopentene intermediate, followed by acid-catalyzed ring-opening. For example:
-
Synthesize 4-(cyclopentenyl)benzonitrile via Heck coupling.
-
Epoxidize with m-CPBA to form the epoxide.
-
Hydrolyze under acidic conditions to yield the diol, followed by selective oxidation.
Pilot-Scale Considerations
The scalability of 4-methoxybenzonitrile synthesis demonstrates the importance of:
-
Solvent recovery : Dichloromethane is distilled and reused, reducing costs.
-
Purification : Neutralization with 10–20% NaOH ensures high purity (99.0–99.5% HPLC).
For this compound, similar workup protocols would apply, with silica gel chromatography or recrystallization from ethanol/water mixtures as final purification steps.
Q & A
Q. What are the recommended synthetic routes for 4-(1-Hydroxycyclopentyl)benzonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or hydroxylation reactions. Key steps include:
- Precursor selection : Use benzonitrile derivatives with cyclopentyl groups as starting materials.
- Reaction conditions : Optimize temperature (e.g., 60–80°C), solvent polarity (e.g., THF or DMF), and inert atmosphere (N₂/Ar) to minimize side reactions .
- Catalysts : Employ transition metal catalysts (e.g., Pd or Cu) for regioselective hydroxylation.
- Yield optimization : Adjust stoichiometry and reaction time. For example, analogous compounds achieved 46–75% yields under controlled conditions, with lower yields (22–35%) observed in multi-step syntheses due to purification challenges .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms hydroxyl group presence (δ ~1.5–2.5 ppm for cyclopentyl protons; δ ~70–80 ppm for hydroxyl-bearing carbon) .
- FT-IR : Detects nitrile (C≡N stretch ~2220 cm⁻¹) and hydroxyl (O-H stretch ~3200–3600 cm⁻¹) functional groups .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₄NO: 188.1075) .
- X-ray crystallography : Resolves 3D structure and hydrogen-bonding patterns in crystalline form .
Q. What safety precautions should be taken when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent degradation .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods like DFT contribute to understanding the electronic structure of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts vibrational modes, bond angles, and electron density distribution. For example, DFT calculations on similar benzonitriles revealed intramolecular hydrogen bonding between the hydroxyl and nitrile groups, stabilizing the structure .
- Molecular docking : Simulates interactions with biological targets (e.g., enzymes) to guide drug design .
Q. In biological studies, how can researchers design experiments to assess the therapeutic potential of this compound?
- Methodological Answer :
- Cell-based assays : Test cytotoxicity (e.g., MTT assay) on cancer lines (MCF-7, A549) with IC₅₀ calculations. For analogs, caspase-3 activation (apoptosis) and cell cycle arrest (G0/G1 phase) were observed .
- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to identify effective doses .
- Controls : Include vehicle (DMSO) and positive controls (e.g., cisplatin) .
Q. When encountering contradictions in reported biological activities of this compound analogs, what methodological approaches can resolve these discrepancies?
- Methodological Answer :
- Structural validation : Confirm purity (>95% via HPLC) and stereochemistry (chiral chromatography) to rule out impurities .
- Assay standardization : Replicate studies under identical conditions (e.g., cell passage number, serum concentration).
- Comparative analysis : Evaluate substituent effects. For example, methyl vs. ethyl groups on the cyclopentyl ring alter logP and membrane permeability, impacting bioactivity .
Q. How does the substitution pattern on the cyclopentyl ring influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Steric effects : Bulky substituents (e.g., methyl at position 3) hinder nucleophilic attack on the nitrile group, reducing reaction rates .
- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) increase nitrile electrophilicity, enhancing reactivity in Grignard or hydrolysis reactions. Comparative studies show 2-substituted analogs react 30% faster than 3-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
